2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid
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Overview
Description
2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . For example, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, inhibit cancer cell growth, and exhibit antioxidant properties .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound likely interacts with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound likely has diverse molecular and cellular effects .
Action Environment
Like all chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities . These interactions can involve various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been fully elucidated .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It is known that the effects of indole derivatives can vary with dosage .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent steps include acetylation and acetamidation to introduce the acetamido and acetyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Biology: The compound is used in studies related to cell signaling, enzyme inhibition, and receptor binding.
Medicine: Potential therapeutic applications include anticancer, antiviral, and anti-inflammatory activities.
Industry: It may be used in the development of new materials, dyes, and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido and acetyl groups may enhance its binding affinity to certain targets and modulate its reactivity compared to other indole derivatives .
Properties
IUPAC Name |
2-(4-acetamido-3-acetylindol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8(17)10-6-16(7-13(19)20)12-5-3-4-11(14(10)12)15-9(2)18/h3-6H,7H2,1-2H3,(H,15,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBNQGFCHQENRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC(=C21)NC(=O)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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